1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene intermediate can be synthesized through a Friedel-Crafts acylation reaction, followed by alkylation. The pyrazole intermediate is often prepared via a condensation reaction between a hydrazine derivative and a β-diketone.
The final step involves the coupling of the thiophene and pyrazole intermediates with an isocyanate to form the urea linkage. This reaction is usually carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea linkage or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiophenes or pyrazoles.
Scientific Research Applications
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]carbamate
- 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]thiourea
- 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]guanidine
Uniqueness
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dual presence of thiophene and pyrazole rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.
Properties
IUPAC Name |
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-8-5-13(11(4)20-8)10(3)17-14(19)15-6-12-7-16-18-9(12)2/h5,7,10H,6H2,1-4H3,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDYBVZZCULLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)NCC2=C(NN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.